chemical and physical properties of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid
chemical and physical properties of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid
An In-depth Technical Guide to 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid
Authored by a Senior Application Scientist
This guide offers a comprehensive technical overview of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.
Compound Identity and Structural Characteristics
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a bifunctional aromatic compound strategically designed for multi-step organic synthesis. Its structure incorporates three key features: a carboxylic acid group, a bromine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This combination makes it an exceptionally valuable building block, particularly in the construction of complex pharmaceutical agents.
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IUPAC Name : 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid[1]
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Synonyms : 3-bromo-4-[(tert-butoxycarbonyl)amino]benzoic acid[1]
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Molecular Formula : C₁₂H₁₄BrNO₄[1]
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 4-Amino-3-bromobenzoic acid (Intermediate)
This protocol is based on the direct bromination of 4-aminobenzoic acid using N-Bromosuccinimide (NBS), a reliable and selective brominating agent for activated aromatic rings.
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Materials :
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4-aminobenzoic acid
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N-Bromosuccinimide (NBS)
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N,N-dimethylformamide (DMF)
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Water
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Procedure :
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Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of DMF in a suitable reaction flask. [3][4] 2. To this solution, add 100 mmol of NBS portion-wise while stirring. [3][4] 3. Stir the reaction mixture at room temperature for 18 hours. [3][4] 4. Upon completion, pour the reaction mixture into 100 mL of water to precipitate the product. [3][5] 5. Collect the solid via filtration, wash thoroughly with water, and dry under vacuum to yield 4-amino-3-bromobenzoic acid. [3][4]
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Scientific Rationale : The amino group (-NH₂) is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the carboxylic acid, bromination occurs at one of the ortho positions. DMF is used as a polar aprotic solvent to dissolve the starting materials and facilitate the reaction.
Experimental Protocol: Boc-Protection
This protocol uses Di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group.
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Materials :
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4-Amino-3-bromobenzoic acid (from previous step)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH) or Triethylamine (TEA)
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Tetrahydrofuran (THF) and Water
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Citric acid or HCl (for acidification)
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Ethyl acetate (for extraction)
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Procedure :
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Dissolve the 4-amino-3-bromobenzoic acid (1 eq.) in a mixture of THF and water.
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Add a suitable base such as NaOH (2.2 eq.) or TEA.
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Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the solution.
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Stir the mixture at room temperature for 12-24 hours.
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After the reaction, wash the mixture with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.
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Cool the aqueous phase to 0-5°C and acidify to a pH of ~3 with a citric acid or dilute HCl solution.
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The product will precipitate as a white solid. Extract the product into ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final compound.
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Scientific Rationale : The amino group acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The base is crucial for deprotonating the resulting ammonium intermediate and neutralizing the acidic byproducts, driving the reaction to completion. The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal protecting group in multi-step synthesis.
Spectroscopic and Analytical Characterization
Structural confirmation of the final product is achieved using standard spectroscopic methods.
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¹H NMR : The spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7.5-8.5 ppm range), a singlet for the N-H proton of the carbamate (which may be broad), and a large singlet around δ 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
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IR Spectroscopy : Key peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700 cm⁻¹), another strong C=O stretch from the Boc-carbamate (~1715 cm⁻¹), and an N-H bend (~1520 cm⁻¹).
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Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to the mass of the compound (316.14 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).
Applications in Research and Drug Development
4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
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Peptide and Amide Synthesis : The carboxylic acid group can be activated and coupled with amines to form amide bonds, a fundamental reaction in the synthesis of many drug candidates.
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Cross-Coupling Reactions : The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or acetylenic moieties, enabling the rapid generation of compound libraries for screening.
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Heterocycle Formation : The functional groups on the ring can be used as anchor points for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.
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Fragment-Based Drug Discovery (FBDD) : As a substituted benzoic acid, it serves as a valuable fragment for building larger molecules designed to interact with specific biological targets, such as enzymes or protein-protein interfaces. For instance, substituted aminobenzoic acid derivatives are explored as building blocks for inhibitors of targets like BRD4, a protein involved in epigenetic regulation. [6] The strategic placement of the functional groups allows chemists to selectively react one site while the others remain intact, providing precise control over the construction of complex molecular architectures.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Classifications : The compound is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation. [2]* GHS Pictograms : GHS07 (Harmful/Irritant). [1]* Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][7]* Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid - Benchchem.
- In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid - Benchchem.
- An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid
- 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid - Sigma-Aldrich.
- 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid - Sigma-Aldrich.
- 3-bromo-4-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid - Sigma-Aldrich.
- 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid - NextSDS.
- CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica.
- Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed - NIH.
Sources
- 1. 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid | 1343662-35-0 [sigmaaldrich.com]
- 2. nextsds.com [nextsds.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | 1333400-84-2 [sigmaaldrich.com]
